molecular formula C15H30N2O4 B13456113 Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate

Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate

Cat. No.: B13456113
M. Wt: 302.41 g/mol
InChI Key: MOMUZCJRPCSILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals. This compound is characterized by its piperidine ring structure, which is substituted with an aminomethyl group and a dimethoxyethyl group. The tert-butyl ester group attached to the piperidine ring adds to its chemical stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with a suitable alkylating agent, followed by the introduction of the aminomethyl group through reductive amination. The dimethoxyethyl group can be introduced via etherification reactions. The final step often involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological receptors, while the dimethoxyethyl group may enhance its lipophilicity, facilitating membrane penetration. The tert-butyl ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various pathways within the cell.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
  • 4-(Aminomethyl)-4-(2,2-dimethoxyethyl)piperidine
  • Tert-butyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the aminomethyl and dimethoxyethyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H30N2O4

Molecular Weight

302.41 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H30N2O4/c1-14(2,3)21-13(18)17-8-6-15(11-16,7-9-17)10-12(19-4)20-5/h12H,6-11,16H2,1-5H3

InChI Key

MOMUZCJRPCSILS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(OC)OC)CN

Origin of Product

United States

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